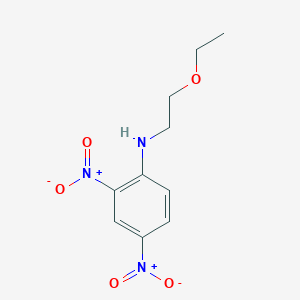
9H-Purin-6-amine, 9-(2-deoxy-2-(4-morpholinyl)-beta-D-xylofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Morpholino-dA is a modified nucleoside analog where the adenine base is attached to a morpholine ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it a potent tool in antisense oligonucleotide research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-dA typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.
Coupling Reaction: The morpholine ring is then coupled with adenine through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Cyclization: The intermediate compounds undergo cyclization to form the final morpholino nucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-Morpholino-dA.
Industrial Production Methods: Industrial production of 2’-Morpholino-dA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the morpholine ring and adenine derivatives.
Automated Coupling: Automated systems for coupling and cyclization to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Morpholino-dA undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to form morpholinone derivatives.
Reduction: Reduction reactions can modify the morpholine ring, altering its electronic properties.
Substitution: The adenine base can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild conditions.
Major Products: The major products formed from these reactions include oxidized morpholinone derivatives, reduced morpholine analogs, and substituted adenine derivatives.
Scientific Research Applications
2’-Morpholino-dA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in gene knockdown studies to investigate gene function and regulation.
Medicine: Utilized in the development of antisense oligonucleotide therapies for genetic disorders such as Duchenne muscular dystrophy.
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Morpholino-dA involves its incorporation into oligonucleotides, where it binds to complementary RNA sequences. This binding sterically blocks the RNA from being translated or spliced, effectively silencing the target gene. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it highly effective in antisense applications.
Comparison with Similar Compounds
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): These compounds also contain a morpholine ring and are used in similar antisense applications.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): These are modified PMOs with sulfur atoms, offering different binding properties and stability.
Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides (PPMOs): These compounds are conjugated with peptides to enhance cellular uptake and efficacy.
Uniqueness: 2’-Morpholino-dA is unique due to its specific modification at the 2’ position, which enhances its binding affinity and stability compared to other morpholino derivatives. This makes it particularly effective in applications requiring high specificity and stability.
Properties
CAS No. |
134934-92-2 |
|---|---|
Molecular Formula |
C14H20N6O4 |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O4/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(11(22)8(5-21)24-14)19-1-3-23-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI Key |
RMSRBWKOCGUIKO-GCDPNZCJSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1COCCN1C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)












